1,3,5-Tris(tert-butylthio)benzene
Overview
Description
1,3,5-Tris(tert-butylthio)benzene is an organic compound with the molecular formula C18H30S3. It is characterized by the presence of three tert-butylthio groups attached to a benzene ring at the 1, 3, and 5 positions. This compound is known for its unique structural properties and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris(tert-butylthio)benzene can be synthesized through a multi-step process involving the reaction of tert-butylthiol with benzene derivatives. One common method involves the use of 1,3,5-trichlorobenzene as a starting material, which undergoes nucleophilic substitution reactions with tert-butylthiol in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(tert-butylthio)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the tert-butylthio groups to thiols using reducing agents like lithium aluminum hydride.
Substitution: The tert-butylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, tert-butylthiol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1,3,5-Tris(tert-butylthio)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(tert-butylthio)benzene involves its interaction with various molecular targets. The tert-butylthio groups can undergo redox reactions, influencing the compound’s reactivity and interaction with other molecules. These interactions can modulate enzyme activities and affect cellular processes. The compound’s unique structure allows it to participate in specific binding interactions, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tri-tert-butylbenzene: Lacks the sulfur atoms present in 1,3,5-Tris(tert-butylthio)benzene, resulting in different chemical properties and reactivity.
1,2,4,5-Tetrakis(tert-butylthio)benzene: Contains four tert-butylthio groups, leading to increased steric hindrance and different reactivity patterns.
Uniqueness
This compound is unique due to its specific arrangement of tert-butylthio groups, which imparts distinct chemical properties and reactivity. This compound’s ability to undergo various chemical reactions and its applications in diverse fields make it a valuable chemical entity.
Properties
IUPAC Name |
1,3,5-tris(tert-butylsulfanyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30S3/c1-16(2,3)19-13-10-14(20-17(4,5)6)12-15(11-13)21-18(7,8)9/h10-12H,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHOGUOAVUUMKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC(=CC(=C1)SC(C)(C)C)SC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626972 | |
Record name | 1,3,5-Tris(tert-butylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260968-03-4 | |
Record name | 1,3,5-Tris(tert-butylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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